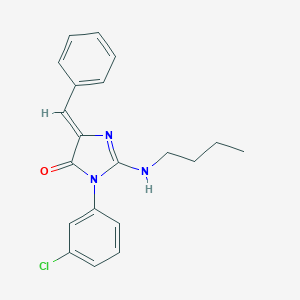
(5Z)-5-benzylidene-2-(butylamino)-3-(3-chlorophenyl)imidazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-5-benzylidene-2-(butylamino)-3-(3-chlorophenyl)imidazol-4-one, also known as CLP290, is a small molecule that has been extensively studied for its potential therapeutic applications. This compound belongs to the imidazolone family and has been shown to have a wide range of biological activities.
Applications De Recherche Scientifique
(5Z)-5-benzylidene-2-(butylamino)-3-(3-chlorophenyl)imidazol-4-one has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective, anti-inflammatory, and analgesic effects. This compound has also been investigated for its potential use in the treatment of various diseases, including epilepsy, neuropathic pain, and stroke.
Mécanisme D'action
The mechanism of action of (5Z)-5-benzylidene-2-(butylamino)-3-(3-chlorophenyl)imidazol-4-one is not fully understood, but it is believed to act as an activator of the TRPA1 ion channel. TRPA1 is a non-selective cation channel that is expressed in sensory neurons and is involved in the detection of noxious stimuli. Activation of TRPA1 by this compound leads to the release of neurotransmitters, such as substance P and calcitonin gene-related peptide, which are involved in pain signaling.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has also been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function. Additionally, this compound has been shown to have analgesic effects by reducing pain sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (5Z)-5-benzylidene-2-(butylamino)-3-(3-chlorophenyl)imidazol-4-one is its high potency and selectivity for the TRPA1 ion channel. This makes it a useful tool for studying the role of TRPA1 in pain signaling and other physiological processes. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for the study of (5Z)-5-benzylidene-2-(butylamino)-3-(3-chlorophenyl)imidazol-4-one. One area of interest is the potential use of this compound in the treatment of epilepsy. It has been shown to have anticonvulsant effects in animal models of epilepsy, and further research is needed to determine its potential clinical applications. Another area of interest is the development of more potent and selective TRPA1 activators, which could lead to the development of new drugs for the treatment of pain and other diseases. Finally, the potential use of this compound in combination with other drugs, such as opioids, could lead to improved pain management strategies.
Méthodes De Synthèse
The synthesis of (5Z)-5-benzylidene-2-(butylamino)-3-(3-chlorophenyl)imidazol-4-one involves the reaction of 2-amino-3-(3-chlorophenyl)imidazol-4-one with benzaldehyde and butylamine. The reaction is carried out under reflux in the presence of a catalyst, such as p-toluenesulfonic acid. The product is then purified using column chromatography to obtain the final compound.
Propriétés
Formule moléculaire |
C20H20ClN3O |
|---|---|
Poids moléculaire |
353.8 g/mol |
Nom IUPAC |
(5Z)-5-benzylidene-2-(butylamino)-3-(3-chlorophenyl)imidazol-4-one |
InChI |
InChI=1S/C20H20ClN3O/c1-2-3-12-22-20-23-18(13-15-8-5-4-6-9-15)19(25)24(20)17-11-7-10-16(21)14-17/h4-11,13-14H,2-3,12H2,1H3,(H,22,23)/b18-13- |
Clé InChI |
PIOIBPSGTXRYHR-AQTBWJFISA-N |
SMILES isomérique |
CCCCNC1=N/C(=C\C2=CC=CC=C2)/C(=O)N1C3=CC(=CC=C3)Cl |
SMILES |
CCCCNC1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC(=CC=C3)Cl |
SMILES canonique |
CCCCNC1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-imino-2-isopropyl-6-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295846.png)
![6-{5-chloro-2-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295848.png)
![6-{5-chloro-2-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295849.png)
![2-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B295850.png)
![4-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B295851.png)
![6-((Z)-1-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene)-5-imino-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295854.png)
![(6Z)-6-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295855.png)
![6-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295857.png)
![2-heptyl-5-imino-6-(2,3,4-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295858.png)
![6-{[5-(4-fluorophenyl)-2-furyl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295862.png)
![5-imino-6-(2-methoxybenzylidene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295865.png)
![6-(4-fluorobenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295866.png)
![6-(4-fluorobenzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295867.png)
![(6Z)-5-imino-2-(propan-2-yl)-6-(thiophen-2-ylmethylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295868.png)
